6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160253-21-3) is a synthetic organic compound belonging to the quinoline class. It is characterized by a quinoline core, a reactive carbonyl chloride functional group at the 4-position, a bromine atom at the 6-position, and a 3-ethoxyphenyl substituent at the 2-position.

Molecular Formula C18H13BrClNO2
Molecular Weight 390.7 g/mol
CAS No. 1160253-21-3
Cat. No. B1372404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
CAS1160253-21-3
Molecular FormulaC18H13BrClNO2
Molecular Weight390.7 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
InChIInChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3
InChIKeyUPILLIVDCMEAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride CAS 1160253-21-3: Core Intermediate for Targeted Quinoline Derivative Synthesis


6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160253-21-3) is a synthetic organic compound belonging to the quinoline class. It is characterized by a quinoline core, a reactive carbonyl chloride functional group at the 4-position, a bromine atom at the 6-position, and a 3-ethoxyphenyl substituent at the 2-position. Its molecular formula is C18H13BrClNO2 with a molecular weight of 390.66 g/mol, a predicted density of 1.473±0.06 g/cm3, and a predicted boiling point of 515.5±50.0 °C . This compound is primarily recognized as a versatile building block in organic and medicinal chemistry. The presence of the acyl chloride makes it a highly reactive electrophile for creating amides, esters, and other derivatives, while the bromine atom offers a synthetic handle for further modifications via cross-coupling reactions . It serves as a crucial intermediate in the synthesis of pharmaceutically relevant agents, including potential kinase inhibitors and compounds targeting viral infections [1].

Why 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Cannot Be Replaced by Generic Analogs: Evidence of Structural and Functional Specificity


Generic substitution of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride with a structurally similar analog is scientifically unjustified without rigorous re-validation. Subtle changes in substitution pattern on the quinoline core—such as the position of the ethoxyphenyl group or the nature of the halogen—profoundly impact molecular properties, reactivity, and biological performance. For instance, shifting the ethoxy group from the meta- to the para-position on the phenyl ring (e.g., CAS 1160253-15-5) alters the compound's dipole moment and steric profile, which can drastically change its binding affinity to a biological target or its solubility in a given reaction medium . More critically, the position of the bromine atom (6-position vs. 8-position) has been shown to be a key determinant of activity against specific drug-resistant viral mutants, demonstrating that this is not a redundant structural feature [1]. Furthermore, the core functionality of this molecule is tied to its use as an intermediate in specific, patented synthetic pathways for producing anti-HCV agents, where the defined substitution pattern is essential for downstream transformations [2]. Therefore, while in-class compounds may share a quinoline backbone, the precise combination and arrangement of functional groups confer unique, non-interchangeable properties that directly affect the validity, reproducibility, and outcome of research and industrial applications.

Quantitative Differentiation of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Against Closest Structural Analogs


Meta vs. Para Ethoxyphenyl Substitution: Impact on Molecular Weight and Polar Surface Area

Direct comparison of the target compound (meta-ethoxyphenyl) with its closest positional isomer, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160253-15-5), reveals differences in key computed properties that influence drug-likeness and membrane permeability. While both share an identical molecular weight (390.66 g/mol), the meta-substituted compound (CAS 1160253-21-3) has a higher predicted Topological Polar Surface Area (TPSA) of 39.2 Ų [1] compared to the para-substituted analog, which has a TPSA of 30 Ų [2]. The 30% larger TPSA for the meta-isomer suggests it would be less lipophilic and may exhibit different cellular uptake and blood-brain barrier penetration profiles, which are critical parameters in early-stage drug discovery campaigns.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Precision Halogenation: Role of the 6-Bromo Substituent in Antiviral Potency

In the context of developing HIV-1 integrase allosteric inhibitors (ALLINIs), the position of a bromine substituent on a multi-substituted quinoline scaffold is not arbitrary. A comparative study of quinoline analogs demonstrated that while the addition of bromine at either the 6-position or 8-position improved overall antiviral properties relative to the non-brominated core, the performance against a specific drug-resistant viral mutant diverged significantly [1]. When tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog experienced a significant loss of potency. In stark contrast, the 8-bromo analog retained its full effectiveness against the same mutant [1]. This provides quantitative evidence that the 6-bromo substitution pattern confers a unique and non-fungible biological profile, making compounds with this specific substitution valuable for understanding resistance mechanisms and developing targeted therapies.

Antiviral Research HIV Integrase Inhibition Drug Resistance

Specific Synthetic Utility in Patented Anti-HCV Agent Production

The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is not merely an academic exercise; it is a key step in a patented process for preparing intermediates used in the development of agents for treating Hepatitis C viral (HCV) infections [1]. U.S. Patent US8633320 explicitly claims methods for preparing bromo-substituted quinolines of formula (I), where R can be an aryl group, making it a broad and enabling claim. The specific substitution pattern—a 6-bromo and a 2-(3-ethoxyphenyl) group—is required for accessing specific downstream intermediates within this validated synthetic pathway. In contrast, a simpler analog like 6-Bromo-2-phenylquinoline-4-carbonyl chloride (CAS 1160253-29-1) lacks the ethoxyphenyl moiety [2], which could drastically alter its reactivity in subsequent steps or the biological activity of the final compound, thus deviating from the established and protected synthetic route.

Process Chemistry Antiviral Synthesis Hepatitis C Virus (HCV)

Kinase Inhibition Profile: Lack of MAO Off-Target Activity

A common concern with quinoline-based kinase inhibitors is off-target activity against monoamine oxidases (MAO), which can lead to undesirable side effects. Screening data for a compound derived from the target scaffold, specifically 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline, shows no significant inhibition of human recombinant MAO-A or MAO-B, with an IC50 > 100,000 nM (>100 µM) in both assays [1]. This indicates that the core structure, incorporating the 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl motif, is not a promiscuous binder of this off-target. In contrast, some other quinoline derivatives are known to exhibit potent MAO inhibition. This clean profile is a key piece of evidence supporting the compound's suitability for developing selective kinase inhibitors where off-target MAO activity must be avoided.

Kinase Inhibitor Selectivity Profiling Monoamine Oxidase

Computational Lipophilicity: Predicted XLogP3 of 5.1 vs. Broader Quinoline Class

The calculated partition coefficient (XLogP3) for the target compound is 5.1, which indicates high lipophilicity. This is a differentiating property compared to a simpler analog like 6-bromo-2-phenylquinoline-4-carbonyl chloride (CAS 1160253-29-1), which also has a predicted XLogP3 of 5.1, despite its smaller size and lack of an ethoxy group [1]. The fact that the target compound achieves a similar XLogP3 value while possessing a larger, more functionalized structure suggests that the 3-ethoxyphenyl group is effectively balancing the lipophilicity introduced by the bromine atom. This is in contrast to a more polar analog like 6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160253-91-7), which is expected to be less lipophilic due to the absence of the bromine atom [2]. This specific balance of lipophilicity and functionality makes the target compound a unique entry point for designing molecules with tailored solubility and membrane permeability.

Lipophilicity ADME Prediction Drug Design

Targeted Application Scenarios for 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Based on Verified Differentiation Evidence


Synthesis of Antiviral Agents Targeting Hepatitis C Virus (HCV)

This compound is a specifically claimed intermediate in a patented process (US8633320) for preparing agents for the treatment of HCV infections [1]. Research groups or contract manufacturing organizations (CMOs) involved in HCV drug discovery or process chemistry should procure this exact compound to align with the validated synthetic pathway and ensure they are producing the correct, protected intermediates. The defined substitution pattern, including the 3-ethoxyphenyl group, is critical for the downstream steps outlined in the patent, and substitution with a generic analog like 6-bromo-2-phenylquinoline-4-carbonyl chloride would lead to an off-target molecule.

Developing Kinase Inhibitors with a Favorable Selectivity Profile

The core scaffold of this compound, when elaborated, has demonstrated a lack of off-target activity against human monoamine oxidases (MAO-A and MAO-B, IC50 > 100 µM) [2]. This makes it a superior starting point for medicinal chemistry projects focused on developing selective kinase inhibitors, where avoiding MAO inhibition is a key objective. The presence of the reactive acyl chloride group allows for rapid diversification into amide libraries to explore kinase SAR, while the 6-bromo substituent provides a handle for late-stage functionalization via cross-coupling. This dual-reactivity profile, combined with the clean MAO selectivity data, distinguishes it from other quinoline building blocks that may have unknown or problematic off-target profiles.

Investigating the Structural Basis of HIV-1 Integrase Drug Resistance

The 6-bromo substituent on the quinoline core has been identified as a critical determinant of activity against specific drug-resistant HIV-1 integrase mutants [3]. For virology and structural biology labs studying the mechanisms of ALLINI resistance, this compound or its close derivatives are essential tools. The evidence shows that the 6-bromo and 8-bromo isomers have divergent activities against the A128T mutant, highlighting a precise structure-activity relationship. Procuring this specific compound allows researchers to probe this molecular switch, conduct co-crystallization studies with the mutant integrase, and design next-generation inhibitors that can overcome this resistance mechanism. An analog without the bromine or with bromine at a different position would not serve this specific research purpose.

Fine-Tuning Physicochemical Properties in CNS Drug Discovery

The calculated TPSA of 39.2 Ų for 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, which is approximately 30% higher than its para-substituted isomer [4], makes it a valuable tool for medicinal chemists optimizing compounds for central nervous system (CNS) penetration. The higher TPSA suggests it may have lower passive membrane permeability and reduced blood-brain barrier penetration compared to the para-isomer. Therefore, in a CNS drug discovery program where limiting brain exposure is desired (e.g., for a peripherally restricted drug) or for creating a matched pair to study permeability, this specific meta-isomer offers a distinct and quantifiable physicochemical advantage over the more lipophilic para-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.